molecular formula C21H26O5 B5237214 3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde

3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B5237214
M. Wt: 358.4 g/mol
InChI Key: NNEUCMXSTKKEKX-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to etherification and aldehyde formation reactions. Common reagents used in these steps include alkyl halides, phenols, and aldehydes. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also incorporate purification techniques such as distillation and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers and amines.

Scientific Research Applications

3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the ether linkages may facilitate interactions with lipid membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
  • 3-Methoxy-4-[2-(3-isopropylphenoxy)ethoxy]benzaldehyde

Uniqueness

3-Methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde stands out due to its unique combination of ether linkages and the presence of a propan-2-ylphenoxy group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-methoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-16(2)18-5-4-6-19(14-18)25-11-9-24-10-12-26-20-8-7-17(15-22)13-21(20)23-3/h4-8,13-16H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEUCMXSTKKEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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